molecular formula C29H27N3O4S B2643308 3-(3-methoxyphenyl)-7-(morpholin-4-ylcarbonyl)-2-[(4-vinylbenzyl)thio]quinazolin-4(3H)-one CAS No. 1115405-78-1

3-(3-methoxyphenyl)-7-(morpholin-4-ylcarbonyl)-2-[(4-vinylbenzyl)thio]quinazolin-4(3H)-one

Cat. No. B2643308
CAS RN: 1115405-78-1
M. Wt: 513.61
InChI Key: KEEQULXCBJTYRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-methoxyphenyl)-7-(morpholin-4-ylcarbonyl)-2-[(4-vinylbenzyl)thio]quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C29H27N3O4S and its molecular weight is 513.61. The purity is usually 95%.
BenchChem offers high-quality 3-(3-methoxyphenyl)-7-(morpholin-4-ylcarbonyl)-2-[(4-vinylbenzyl)thio]quinazolin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-methoxyphenyl)-7-(morpholin-4-ylcarbonyl)-2-[(4-vinylbenzyl)thio]quinazolin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radiopharmaceutical Applications

  • Radioiodination and Biodistribution : A study on benzoquinazoline derivatives explored their radioiodination and subsequent biodistribution in tumor-bearing mice. The compound demonstrated significant uptake in tumors, suggesting its potential for developing targeted radiopharmaceuticals for cancer imaging or therapy (Al-Salahi et al., 2018).

Anticancer Activity

  • Apoptotic Cell Death in Cancer Cells : Research involving a heterocyclic quinazolinone compound revealed its ability to induce apoptosis in human bone cancer cells. This effect was attributed to the compound's role in blocking cell proliferation and promoting reactive oxygen species (ROS) accumulation, offering a pathway for anticancer therapy (Lv & Yin, 2019).

Anticonvulsant Properties

  • Potential Anticonvulsant Agents : A study synthesized thiadiazolyl and thiazolidinonyl quinazolin-4(3H)-ones, evaluating their anticonvulsant activities. The results highlighted specific compounds with significant activity, suggesting the therapeutic potential of quinazolinone derivatives in epilepsy management (Archana, Srivastava, & Kumar, 2002).

Analgesic and Anti-inflammatory Applications

  • Analgesic and Anti-inflammatory Activity : Novel quinazoline derivatives were synthesized and screened for their antimicrobial, analgesic, and anti-inflammatory properties. Several compounds showed promising activities, indicating the potential for developing new therapeutic agents based on quinazolinone scaffolds (Dash et al., 2017).

Antihypertensive Agent Development

  • Novel Anti-hypertension Agents : The study developed and validated a method for determining a quinazolinone derivative in rat plasma, with application to pharmacokinetic studies. This research underscores the potential of quinazolinone derivatives as drug candidates for hypertension treatment (Chang et al., 2016).

properties

IUPAC Name

2-[(4-ethenylphenyl)methylsulfanyl]-3-(3-methoxyphenyl)-7-(morpholine-4-carbonyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27N3O4S/c1-3-20-7-9-21(10-8-20)19-37-29-30-26-17-22(27(33)31-13-15-36-16-14-31)11-12-25(26)28(34)32(29)23-5-4-6-24(18-23)35-2/h3-12,17-18H,1,13-16,19H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEEQULXCBJTYRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)N4CCOCC4)N=C2SCC5=CC=C(C=C5)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-methoxyphenyl)-7-(morpholin-4-ylcarbonyl)-2-[(4-vinylbenzyl)thio]quinazolin-4(3H)-one

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